molecular formula C15H12BrFN2O B14788966 3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one

3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one

Cat. No.: B14788966
M. Wt: 335.17 g/mol
InChI Key: ZAGMJNQAJBQSOX-UHFFFAOYSA-N
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Description

3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of amino, bromophenyl, and fluorophenyl groups attached to the azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.

    Introduction of Substituents: The bromophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate brominated and fluorinated aromatic compounds.

    Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromophenyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Chemical Biology: Researchers investigate its interactions with biological molecules and its potential as a tool for studying biochemical pathways.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(4-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one
  • 3-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)azetidin-2-one
  • 3-Amino-4-(4-bromophenyl)-1-(3-methylphenyl)azetidin-2-one

Uniqueness

3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one is unique due to the specific combination of bromophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C15H12BrFN2O

Molecular Weight

335.17 g/mol

IUPAC Name

3-amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one

InChI

InChI=1S/C15H12BrFN2O/c16-10-6-4-9(5-7-10)14-13(18)15(20)19(14)12-3-1-2-11(17)8-12/h1-8,13-14H,18H2

InChI Key

ZAGMJNQAJBQSOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(C(C2=O)N)C3=CC=C(C=C3)Br

Origin of Product

United States

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